Cyclized Hexapeptide-9 (CHP-9) Demonstrates Superior Wrinkle Reduction vs. Retinol in a 56-Day RCT
In a randomized, double-blinded, active- and vehicle-controlled clinical trial, 0.002% cyclized hexapeptide-9 (CHP-9) significantly reduced the number, area, and roughness of both crow's feet and forehead wrinkles over 56 days, surpassing the efficacy of 0.002% retinol [1]. Notably, CHP-9 showed a time-dependent increase in potency for long-term use, an advantage not observed with retinol [2].
| Evidence Dimension | Clinical Efficacy in Wrinkle Reduction |
|---|---|
| Target Compound Data | CHP-9 (0.002%) reduced crow's feet number by -2.20 (95% CI: -4.38, -0.03) and forehead wrinkles number by -2.88 (95% CI: -4.21, -1.56) |
| Comparator Or Baseline | Retinol (0.002%) reduced forehead wrinkles number by -1.05 (95% CI: -1.69, -0.41) and had no significant effect on crow's feet number |
| Quantified Difference | CHP-9 demonstrated a significantly larger effect size than retinol on all outcomes except for crow's feet roughness, including forehead wrinkle number reduction which was ~2.7x greater |
| Conditions | 56-day randomized, double-blinded, vehicle-controlled clinical trial on healthy volunteers with aging skin (NCT equivalent not provided) |
Why This Matters
This provides high-level clinical evidence for selecting CHP-9 over the gold standard retinol for a superior and well-tolerated anti-aging profile.
- [1] Chen, Y., et al. (2025). Novel Cyclized Hexapeptide-9 Outperforms Retinol Against Skin Aging: A Randomized, Double-Blinded, Active- and Vehicle-Controlled Clinical Trial. Journal of Cosmetic Dermatology, 24(7), e70290. View Source
- [2] Chen, Y., et al. (2025). Novel Cyclized Hexapeptide-9 Outperforms Retinol Against Skin Aging: A Randomized, Double-Blinded, Active- and Vehicle-Controlled Clinical Trial. Journal of Cosmetic Dermatology, 24(7), e70290. View Source
